1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOVQMIBTWGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595493 | |
| Record name | 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121456-63-1 | |
| Record name | 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Catalyst loading : A molar ratio of 1:1.2 (m-xylene:AlCl₃) ensures complete activation of TFAA.
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Solvent : Dichloromethane or carbon disulfide minimizes side reactions like polyacylation.
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Temperature : Reactions conducted at 0–5°C improve regioselectivity, yielding 68–72% of the target compound.
Steric hindrance from the 2,6-dimethyl groups reduces reaction efficiency compared to less-substituted arenes. Computational studies suggest that the methyl groups increase the activation energy for electrophilic attack by 15–20 kJ/mol.
Diazotization and Trifluoroacetylation of 2,6-Dimethylaniline
This two-step method leverages the versatility of diazonium salts to introduce the trifluoroacetyl group.
Diazonium Salt Formation
2,6-Dimethylaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a stable diazonium chloride intermediate. The use of hypophosphorous acid (H₃PO₂) and cuprous oxide (Cu₂O) as reductants prevents undesired coupling reactions.
Trifluoroacetyl Group Introduction
The diazonium salt reacts with trifluoroacetic anhydride in a radical-based process facilitated by Cu₂O, replacing the diazo group with the trifluoroacetyl moiety. This step achieves an 85–87% yield under optimized conditions:
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Molar ratios : 1:1.2 (aniline:TFAA)
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Reaction time : 2–3 hours at 25°C
Fries Rearrangement of 2,6-Dimethylphenyl Trifluoroacetate
The Fries rearrangement offers a pathway to regioselective acylation under acidic conditions. Starting with 2,6-dimethylphenyl trifluoroacetate, AlCl₃ catalyzes the migration of the trifluoroacetyl group to the ortho or para position relative to the ester oxygen.
Mechanistic Insights
Limitations
-
Byproducts : Competing hydrolysis of the ester group reduces yields by 10–15%.
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Catalyst recovery : AlCl₃ forms complexes with the product, necessitating aqueous workup and reducing atom economy.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | m-Xylene | AlCl₃ | 68–72% | Simple, one-step | Steric hindrance lowers efficiency |
| Diazotization | 2,6-Dimethylaniline | Cu₂O/H₃PO₂ | 85–87% | High yield, scalable | Toxic reagents (NaNO₂, H₃PO₂) |
| Fries Rearrangement | Phenyl trifluoroacetate | AlCl₃ | 70–72% | Regioselective | Byproduct formation, solvent intensity |
Emerging Approaches and Innovations
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone and related trifluoroethanone derivatives:
Impact of Substituents on Reactivity and Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2,6-dimethylphenyl group in the target compound provides steric hindrance and mild electron-donating effects, stabilizing the ketone while moderately directing electrophilic substitution .
- In contrast, chloro (e.g., 3-Cl in ) and trifluoromethyl (e.g., 5-CF₃ in ) substituents are strongly electron-withdrawing, increasing the electrophilicity of the carbonyl group and enhancing reactivity in nucleophilic acyl substitutions.
Halogen Effects: Bromine in 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in organometallic chemistry.
Hydroxy and Methoxy Groups: The 2-OH substituent in 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethanone introduces hydrogen-bonding capability, improving solubility in polar solvents and utility in analytical chemistry. Methoxy groups (e.g., 5,6-diOMe in ) enhance lipophilicity, which is advantageous in drug design for membrane permeability.
Physical Properties and Stability
- Boiling Points: The target compound lacks explicit data, but analogs like 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exhibit a high boiling point (203°C) due to increased molecular weight and strong intermolecular forces from Cl and CF₃ groups.
- Density :
Biological Activity
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of trifluoroethanones. Its unique structural properties endow it with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H10F3O. The trifluoromethyl group contributes significantly to its lipophilicity and reactivity. The presence of the dimethylphenyl moiety enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Studies have indicated that this compound exhibits notable antibacterial properties against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate caspase pathways leading to programmed cell death.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could have implications for conditions such as diabetes and obesity.
Antimicrobial Activity
A study conducted by researchers at a prominent university demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a promising potential for further development as an antibacterial agent.
Anticancer Activity
In vitro studies have explored the compound's effects on various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 80 |
| 10 | 65 |
| 20 | 40 |
The study concluded that the compound induces apoptosis through mitochondrial pathways.
Enzyme Inhibition
Another research effort focused on the inhibition of glucokinase by the compound. The results indicated that it does not activate glucokinase significantly compared to known activators like forskolin. This suggests a selective inhibition profile that could be beneficial in metabolic disorders.
The proposed mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption : By integrating into bacterial membranes, it alters their integrity and function.
- Apoptotic Pathway Activation : It may trigger intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors involved in metabolic regulation.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed significant improvement compared to placebo groups.
- Case Study on Cancer Treatment : In preclinical trials involving xenograft models of breast cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to controls.
Q & A
Q. What are the established synthetic routes for preparing 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : A robust synthetic approach involves reacting 2,6-dimethylphenylmagnesium bromide (Grignard reagent) with ethyl trifluoroacetate in anhydrous tetrahydrofuran (THF) at 0–5°C. Quenching with aqueous ammonium chloride, followed by extraction with dichloromethane and purification via fractional distillation, yields the product. Optimization includes strict temperature control to avoid side reactions and solvent selection (e.g., THF) to stabilize reactive intermediates . Alternatively, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water (9:1 v/v) mixture at 100°C enables coupling of trifluoroacetyl-containing fragments with aryl boronic acids. Substrate solubility challenges can be mitigated by using cosolvents like 1,4-dioxane .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.2 ppm) and the trifluoromethyl group (¹⁹F NMR, δ -70 to -75 ppm). FT-IR confirms the carbonyl stretch (~1700 cm⁻¹). For crystallographic analysis, single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) provides bond-length precision (<0.01 Å). Data collection at 100 K reduces thermal motion artifacts, and high-resolution detectors improve accuracy. Crystallization in hexane/ethyl acetate mixtures often yields suitable crystals .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicological data, adhere to GHS/CLP guidelines: use fume hoods (P261) to avoid vapor inhalation and wear nitrile gloves/lab coats (P262) to prevent skin contact. Store under nitrogen at 2–8°C to prevent degradation. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as halogenated waste. Avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How can enzymatic strategies be applied to stereoselectively reduce this compound to its corresponding alcohol?
- Methodological Answer : Alcohol dehydrogenases (ADHs), such as Ras-ADH or evolved variants (evo-1.1.200), achieve enantioselective reduction. Use substrate concentrations ≤100 mM in 1,4-dioxane (10% v/v) to enhance solubility. Enzyme loading (10–20 mg/g substrate) and extended reaction times (up to 50 h) are critical for sterically hindered substrates. Monitor conversion via chiral GC or HPLC to ensure >99% enantiomeric excess. Product isolation via flash chromatography (hexane/ethyl acetate) yields enantiopure 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanol .
Q. What challenges arise when incorporating this compound into multicomponent reactions, and how can these be addressed?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the ketone, hindering nucleophilic additions in Ugi or Passerini reactions. Solutions include:
- Activating the carbonyl with Lewis acids (e.g., ZnCl₂) at 80–100°C.
- Converting the ketone to silyl enol ethers (using TMSCl/Et₃N) for improved reactivity.
- Employing microwave-assisted synthesis to accelerate sluggish reactions .
Q. In the context of pharmaceutical intermediates, how is this compound utilized in cross-coupling reactions for drug precursor synthesis?
- Methodological Answer : The compound serves as a trifluoromethylated aryl precursor in Suzuki-Miyaura couplings. For example, coupling with 4-bromophenyl boronic acid (3 equivalents) using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water at 100°C yields diaryl ketones. Post-reaction hydration to gem-diols may occur, but enzymatic resolution with ADHs produces enantiopure alcohols for drugs like Odanacatib. Optimize solvent ratios (9:1 v/v dioxane/water) to balance substrate solubility and reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
